molecular formula C6H4Br2O3S B1586619 Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate CAS No. 96232-71-2

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Cat. No. B1586619
CAS RN: 96232-71-2
M. Wt: 315.97 g/mol
InChI Key: BRIPHJFDXWRHAV-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a member of the thiophene family and has a molecular formula of C7H4Br2O3SCH3. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. The compound is known to have antibacterial and antifungal properties, making it a potential candidate for use in the pharmaceutical industry.

Scientific Research Applications

1. Chemical Reactivity and Synthesis Applications

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate and its derivatives exhibit intriguing reactivity, making them useful in chemical synthesis. For instance, studies have shown that derivatives of methyl 3-hydroxythiophene-2-carboxylate can undergo chlorination and react with active hydrogen-containing compounds to produce various substituted compounds (Corral, Lissavetzky, & Manzanares, 1990). Additionally, halogenation processes involving these derivatives have been explored, resulting in the formation of thiophene-2,4-diols and other complex compounds through a series of reactions (Corral & Lissavetzky, 1984).

2. Pharmaceutical and Material Science Research

In the field of pharmaceuticals and materials science, methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate derivatives play a critical role. They serve as key building blocks in the synthesis of bioactive compounds. Research has shown the potential of these derivatives in creating complex molecular structures, which are valuable in the development of pharmaceuticals and advanced materials. Studies highlight their role in regioselective halogenation, which is vital in synthesizing various bioactive compounds (Castillo-Aguilera et al., 2017).

3. Biological and Antiviral Applications

The derivatives of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate have also shown promise in biological applications, particularly in antiviral research. For example, specific derivatives have been synthesized and tested against yellow fever virus, demonstrating significant antiviral potencies. These studies contribute to the development of new therapeutic agents targeting viral infections (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

4. Exploration of Tautomeric Properties

Further, the investigation into the chemical and spectroscopic properties of related 3-hydroxythiophene systems reveals insights into their tautomeric behavior. This research is fundamental in understanding the chemical behavior of these compounds, which has implications in various fields, including pharmaceutical chemistry and material sciences (Hunter & Mcnab, 2010).

properties

IUPAC Name

methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPHJFDXWRHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380590
Record name methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

CAS RN

96232-71-2
Record name 2-Thiophenecarboxylic acid, 4,5-dibromo-3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96232-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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